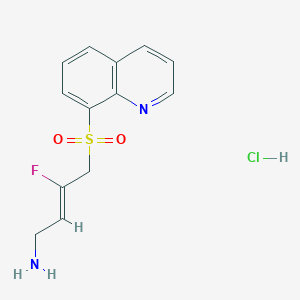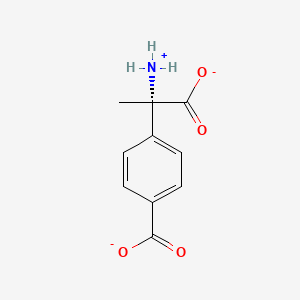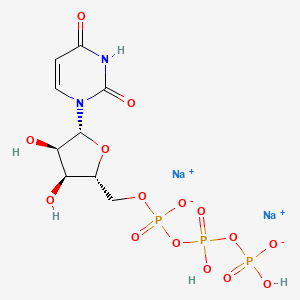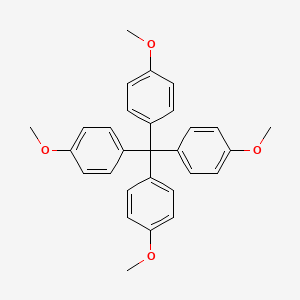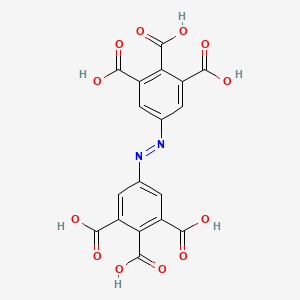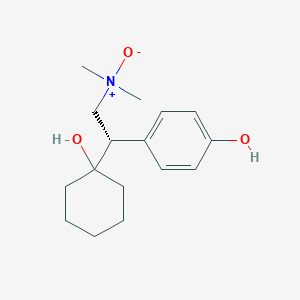![molecular formula C35H28O3 B15073244 4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and methoxy groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of optical brighteners and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and methoxy groups allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Known for its use as an optical brightener.
5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in lasing applications.
N4, N4, N4’‘’, N4’‘’-tetrakis(4-methoxyphenyl)-[1,1’4’,1’‘4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine: Employed as a hole-transporting material in perovskite solar cells.
Uniqueness
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of aromatic rings and functional groups makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C35H28O3 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
4-[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C35H28O3/c1-37-32-20-16-30(17-21-32)35(31-18-22-33(38-2)23-19-31)34(28-6-4-3-5-7-28)29-14-12-27(13-15-29)26-10-8-25(24-36)9-11-26/h3-24H,1-2H3 |
InChI-Schlüssel |
BYHRGCWIOWAIGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



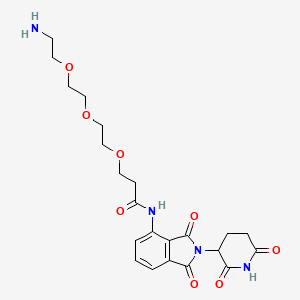

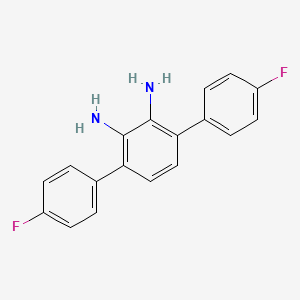
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
